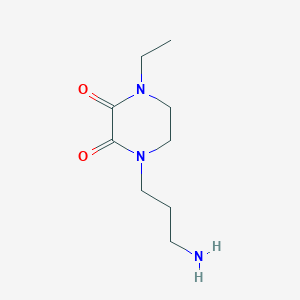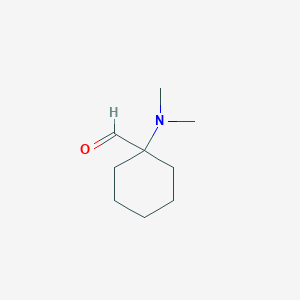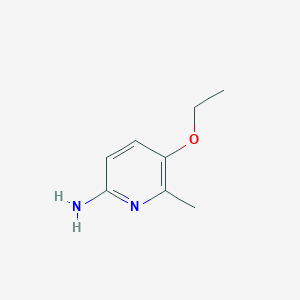
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
Vue d'ensemble
Description
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile (BCPC) is a synthetic compound that has been used in a wide range of scientific research applications, including drug discovery, drug design, and biochemistry. BCPC has been found to have various biochemical and physiological effects in laboratory experiments, and is being explored for potential use in drug development and drug delivery.
Applications De Recherche Scientifique
Sigma Receptor Ligands
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile shows potential as a sigma receptor ligand. Studies have shown that compounds with a cyano group in the spirocycle, similar to this chemical structure, exhibit high affinity and selectivity for sigma(1) receptors. These findings are significant as sigma receptors are involved in several physiological processes and are targets for drug development in various conditions including cancer, neurodegenerative diseases, and drug abuse (Maier & Wünsch, 2002).
Catalysis and Organic Synthesis
In organic synthesis, this compound can play a role as a reactant in the creation of complex molecules. For example, it's been used in the synthesis of 2-aminopyrimidinones, demonstrating its utility in multi-component chemical reactions. This kind of application is crucial in medicinal chemistry for synthesizing new compounds (Bararjanian et al., 2010).
Antimicrobial and Antiviral Applications
Studies have also explored the antimicrobial and antiviral potentials of compounds structurally related to this compound. For instance, similar compounds have demonstrated effectiveness against influenza H5N1 virus, highlighting its potential use in antiviral drug development (Abdella et al., 2017).
Cancer Research
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their anti-proliferative properties. They have shown cytotoxic activity against various cancer cell lines, suggesting their potential in the development of new anticancer therapies (Ahagh et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
this compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the entry of HIV-1 into the cell . This compound contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into the cell, thereby inhibiting the infection process . This action affects the HIV-1 infection pathway and its downstream effects, including the replication of the virus and the progression of the disease .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of HIV-1 entry into the cell and the subsequent inhibition of the infection process . This results in a decrease in viral replication and slows the progression of the disease .
Analyse Biochimique
Biochemical Properties
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, thereby inhibiting their function. This inhibition can result in the accumulation or depletion of specific metabolites, ultimately affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods. Long-term effects on cellular function have also been observed, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein synthesis and folding .
Propriétés
IUPAC Name |
1-benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-9-6-15(13-17)7-10-18(11-8-15)12-14-4-2-1-3-5-14/h1-5H,6-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYOUQLPFSKISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC#N)C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511392 | |
| Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86945-27-9 | |
| Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


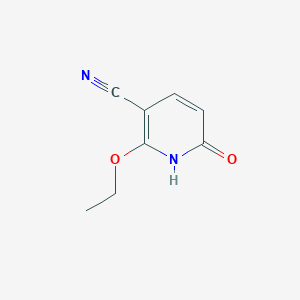
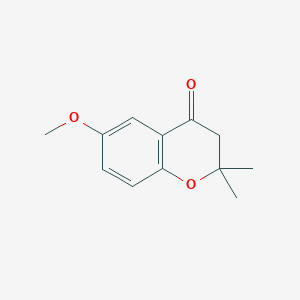
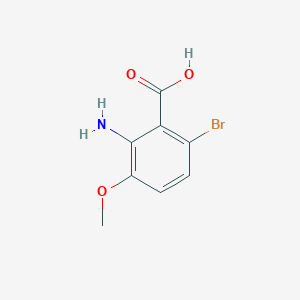
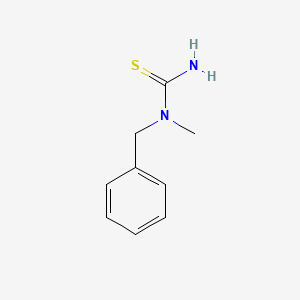
![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)

